molecular formula C14H12N4S B8041233 3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione

3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione

Cat. No.: B8041233
M. Wt: 268.34 g/mol
InChI Key: RGKNPBNBTXXJIT-UHFFFAOYSA-N
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Description

3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione is a heterocyclic compound that contains both quinoxaline and thione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione typically involves the reaction of 2-phenylhydrazine with quinoxaline-2-thione. One common method includes the condensation of 2-phenylhydrazine with 2-chloroquinoxaline-2-thione under reflux conditions in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2-thione derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenylhydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-thione derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It can be used in the development of organic semiconductors and other electronic materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it may interact with specific enzymes and receptors, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one
  • 2,3-disubstituted-4(3H)-quinazolinone derivatives

Uniqueness

3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione is unique due to its specific combination of quinoxaline and thione functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-phenylhydrazinyl)-1H-quinoxaline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-13(18-17-10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9,17H,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKNPBNBTXXJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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